

physicochemical characteristics of 4-aminophenethyl alcohol

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethanol

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Aminophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenethyl alcohol (CAS No: 104-10-9), also known as **2-(4-aminophenyl)ethanol**, is a valuable bifunctional molecule utilized as a building block in organic synthesis.^{[1][2]} Its chemical structure, possessing both a primary amine and a primary alcohol functional group, allows for its incorporation into a diverse range of molecular architectures, including polymers and pharmaceutical intermediates.^{[2][3][4]} A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-aminophenethyl alcohol, details generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical parameters of 4-aminophenethyl alcohol are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[5][6][7]
Molecular Weight	137.18 g/mol	[5][7]
Melting Point	106-110 °C	[6][8][9]
Boiling Point	255 °C	[8]
Density	1.1 ± 0.1 g/cm ³	[10]
Solubility	Soluble in methanol. Slightly soluble in water.	[8][11]
pKa (Predicted)	15.05 ± 0.10	[8]
logP (Predicted)	0.08	[10]
Appearance	Off-white to brown crystalline powder or crystals.	[6]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for compound characterization. Below are generalized, yet detailed, methodologies for measuring the key parameters of a solid organic compound like 4-aminophenethyl alcohol.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry 4-aminophenethyl alcohol is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.

- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (106-110 °C) and then the heating rate is slowed to 1-2 °C per minute.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Determination of Boiling Point

The boiling point provides information about the volatility of a liquid. For high-boiling point solids like 4-aminophenethyl alcohol, distillation under reduced pressure is often preferred to prevent decomposition.

Methodology (Simple Distillation):[\[12\]](#)

- **Apparatus Setup:** A simple distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the side arm of the distillation head.[\[12\]](#)
- **Procedure:** The compound is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[\[12\]](#)
- **Measurement:** The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[\[12\]](#)

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, hexane) are chosen.
- **Sample Preparation:** A known excess amount of 4-aminophenethyl alcohol is added to a known volume of each solvent in a sealed vial.

- **Equilibration:** The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Analysis:** The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

Determination of the Partition Coefficient (logP)

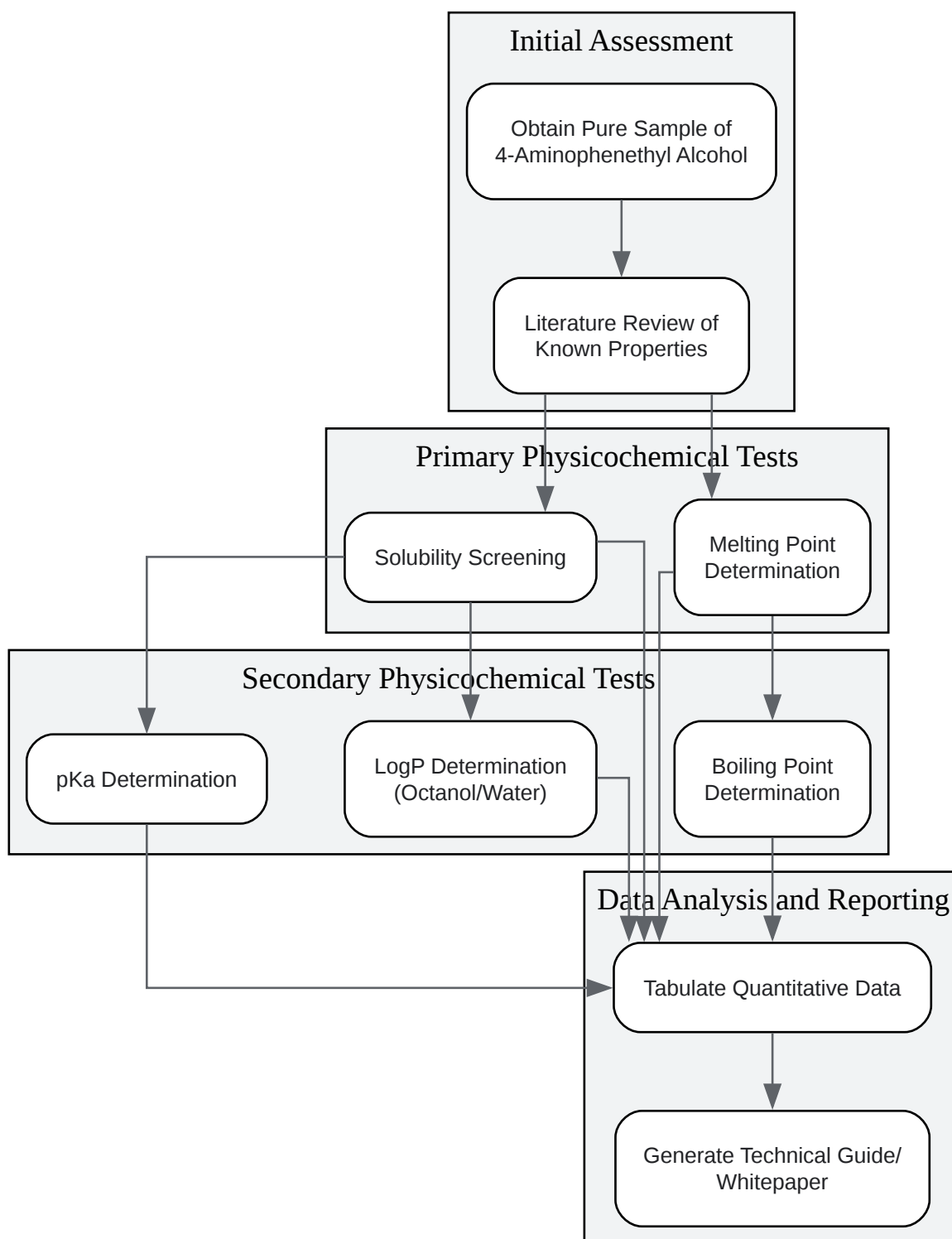
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of 4-aminophenethyl alcohol is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added.
- **Equilibration:** The mixture is shaken vigorously for a set period and then centrifuged to ensure complete phase separation.
- **Analysis:** The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-aminophenethyl alcohol.



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Caption: Workflow for Physicochemical Characterization.

Applications in Research and Development

The physicochemical properties of 4-aminophenethyl alcohol are directly relevant to its applications:

- **Polymer Chemistry:** Its bifunctionality allows it to be used as a monomer in the synthesis of poly(amide-ester)s and polyurethanes.[2] The melting and boiling points are critical for defining polymerization conditions.
- **Drug Development:** As a precursor or intermediate, its solubility and logP values are essential for predicting the ADME properties of potential drug candidates derived from it.
- **Materials Science:** It has been used in the functionalization of graphene nanoplatelets, where its solubility and reactivity are key to achieving desired material properties.[2]

Safety and Handling

4-Aminophenethyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical characteristics of 4-aminophenethyl alcohol. The presented data, compiled from various reliable sources, offers a solid foundation for researchers and developers working with this versatile chemical. The outlined experimental protocols provide a framework for the in-house determination and verification of these critical parameters, ensuring the quality and consistency of research outcomes. A systematic approach to characterization, as depicted in the workflow diagram, is crucial for the successful application of 4-aminophenethyl alcohol in the synthesis of novel materials and potential therapeutic agents.

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